Cas no 78294-26-5 (Octahydropentalen-1-amine)

Octahydropentalen-1-amine 化学的及び物理的性質
名前と識別子
-
- Octahydropentalen-1-amine
- 1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine
- (+-)-(3ar,6ac)-octahydro-pentalen-1c-ylamine
- AK-67765
- ANW-73436
- CTK8C4886
- exo-1-Amino-cis-octahydropentalen
- KB-259098
- OCTAHYDRO-PENTALEN-1-YLAMINE
- trans-2-Amino-bicyclo< 3,3,0> octan
- (1R,3aR,6aR)-Octahydro-pentalen-1-ylamine
- (1S,3aS,6aS)-Octahydro-pentalen-1-ylamine
- 1630123-28-2
- 33626-13-0
- DTXSID60696382
- SB36679
- rac-(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine
- SCHEMBL18801580
- SB34093
- trans-2-Amino-bicyclo[3,3,0]octane
- SB34771
- 1932381-93-5
- 78294-26-5
- AKOS006365725
- DB-371666
- (1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine
-
- MDL: MFCD11858344
- インチ: InChI=1S/C8H15N/c9-8-5-4-6-2-1-3-7(6)8/h6-8H,1-5,9H2
- InChIKey: SATJSKPOUIHLCQ-UHFFFAOYSA-N
- ほほえんだ: C1CC2CCC(C2C1)N
計算された属性
- せいみつぶんしりょう: 125.120449483g/mol
- どういたいしつりょう: 125.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 26Ų
Octahydropentalen-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1543929-1g |
Octahydropentalen-1-amine |
78294-26-5 | 98% | 1g |
¥9570.00 | 2024-07-28 |
Octahydropentalen-1-amine 関連文献
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Octahydropentalen-1-amineに関する追加情報
Recent Advances in the Study of Octahydropentalen-1-amine (CAS: 78294-26-5): A Comprehensive Research Brief
Octahydropentalen-1-amine (CAS: 78294-26-5) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and infectious diseases. This research brief aims to synthesize the latest findings on this compound, providing a comprehensive overview of its chemical properties, biological activities, and potential clinical applications.
The chemical structure of Octahydropentalen-1-amine features a saturated pentalene core with an amine functional group, which contributes to its unique reactivity and biological interactions. Recent computational and experimental studies have elucidated its binding affinities to various biological targets, including G-protein-coupled receptors (GPCRs) and ion channels. These findings suggest that Octahydropentalen-1-amine could serve as a promising scaffold for the design of next-generation neuroactive compounds.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated that Octahydropentalen-1-amine exhibits potent modulatory effects on the GABAergic system. The compound was shown to enhance GABA-A receptor activity, leading to anxiolytic and anticonvulsant effects in preclinical models. These results highlight its potential as a lead compound for the treatment of anxiety disorders and epilepsy, with fewer side effects compared to existing therapeutics.
Another area of active research involves the antimicrobial properties of Octahydropentalen-1-amine. A recent study in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibit broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. Mechanistic studies revealed that these derivatives disrupt bacterial cell membrane integrity, offering a novel mode of action distinct from conventional antibiotics.
The synthesis and optimization of Octahydropentalen-1-amine derivatives have also been a focus of recent research. Advances in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of the compound, which is critical for its pharmaceutical applications. Additionally, structure-activity relationship (SAR) studies have identified key modifications that enhance its bioavailability and target selectivity, paving the way for the development of more effective drug candidates.
Despite these promising findings, challenges remain in the clinical translation of Octahydropentalen-1-amine-based therapies. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and bring this compound closer to clinical trials.
In conclusion, Octahydropentalen-1-amine (CAS: 78294-26-5) represents a versatile and promising compound in the field of chemical biology and drug discovery. Its unique structural features and diverse biological activities make it a valuable candidate for further investigation. Continued research into its mechanisms of action, derivative optimization, and preclinical evaluation will be crucial for unlocking its full therapeutic potential.
78294-26-5 (Octahydropentalen-1-amine) 関連製品
- 105-23-7(1-Cyclopentylpropan-2-amine)
- 35399-81-6(3-methylpentan-2-amine)
- 7242-92-4(exo-2-aminonorbornane)
- 21544-02-5(2-(aminomethyl)cyclopentan-1-amine)
- 2310139-85-4(4,5-dimethyl-6-{1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ylmethoxy}pyrimidine)
- 851721-97-6(2-({1-4-(Propan-2-yl)phenyl-1H-imidazol-2-yl}sulfanyl)acetic Acid)
- 69094-18-4(2,2-Dibromo-2-nitroethanol)
- 76390-95-9(6-methyl-2-oxoHeptanoic acid)
- 2171437-94-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid)
- 1795300-87-6(4-[[1-[2-(1,2-Benzisoxazol-3-yl)acetyl]-3-azetidinyl]oxy]-6-methyl-2H-pyran-2-one)



